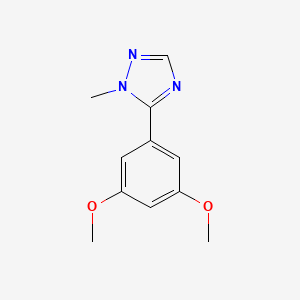

5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole

Description

Properties

CAS No. |

71597-10-9 |

|---|---|

Molecular Formula |

C11H13N3O2 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1-methyl-1,2,4-triazole |

InChI |

InChI=1S/C11H13N3O2/c1-14-11(12-7-13-14)8-4-9(15-2)6-10(5-8)16-3/h4-7H,1-3H3 |

InChI Key |

WHHLLYADZJFPSK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)C2=CC(=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole typically involves the reaction of 3,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl isocyanate under acidic conditions to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions, where functional groups on the phenyl ring or the triazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

Research has demonstrated that 5-(3,5-Dimethoxyphenyl)-1-methyl-1H-1,2,4-triazole exhibits significant antifungal properties. It has been evaluated against various fungal pathogens, showing efficacy comparable to established antifungal agents. The mechanism of action involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound effectively inhibited the growth of Candida albicans and Aspergillus fumigatus in vitro. The minimum inhibitory concentration (MIC) values were found to be lower than those for fluconazole, indicating a potential for use as a therapeutic agent in treating fungal infections .

Agricultural Applications

Plant Growth Regulation

this compound has been investigated for its role as a plant growth regulator. Its application has been shown to enhance seed germination and root development in various crops.

Data Table: Effects on Plant Growth

| Crop Type | Application Rate (mg/L) | Germination Rate (%) | Root Length (cm) |

|---|---|---|---|

| Tomato | 50 | 85 | 12 |

| Wheat | 75 | 90 | 15 |

| Soybean | 100 | 80 | 10 |

This table summarizes findings from a controlled study where different application rates were tested on tomato, wheat, and soybean plants. The results indicate that the compound significantly improves germination rates and root length compared to untreated controls .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves modulation of hormonal pathways in plants. Specifically, it has been shown to influence auxin and gibberellin levels, leading to enhanced growth responses.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it exhibits low toxicity levels in both mammalian and aquatic models. For instance, an acute toxicity test on zebrafish revealed no significant adverse effects at concentrations up to 200 mg/L .

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(3,5-Dimethoxyphenyl)-5-(2-Ethylphenyl)-1H-1,2,4-triazole

- Substituents : 3,5-dimethoxyphenyl (position 5) and 2-ethylphenyl (position 3).

- Molecular Weight : 309.368 g/mol.

- Synthesis: High-yield routes via recrystallization from methanol/water mixtures are reported, emphasizing scalability .

3,5-Bis(4-Methoxyphenyl)-1H-1,2,4-triazole Monohydrate

- Substituents : 4-methoxyphenyl groups at both positions 3 and 3.

- Molecular Weight: Not explicitly stated, but the bis-4-methoxy configuration increases symmetry and hydrophilicity.

- Key Differences: The 4-methoxy substituents (vs. 3,5-dimethoxy in the target compound) alter electronic distribution, which may reduce antibacterial efficacy but improve solubility due to the monohydrate form .

2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio)acetic Acids

- Substituents : Thioacetic acid moieties and variable dimethoxyphenyl groups.

- Toxicity predictions (via GUSAR-online) indicate moderate acute toxicity, a critical consideration for drug development .

Antimicrobial Activity

- 3,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole : Demonstrated moderate antibacterial activity, attributed to the planar triazole core interacting with bacterial enzymes .

- Thioacetic Acid Derivatives : Enhanced metal-binding capacity may improve activity against metalloenzyme-dependent pathogens but with higher toxicity risks .

Solubility and Stability

- The monohydrate form of 3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole improves aqueous solubility, whereas the target compound’s 1-methyl group may increase lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

5-(3,5-Dimethoxyphenyl)-1-methyl-1H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the existing literature regarding its antibacterial properties, potential therapeutic applications, and relevant case studies.

Biological Activity Overview

Triazoles are known for their broad-spectrum biological activities, particularly in antimicrobial and antifungal domains. The specific compound under consideration has shown promising results in various studies focusing on its antibacterial properties.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that newly synthesized triazole compounds were tested against standard bacterial strains using methods such as agar disc-diffusion and minimum inhibitory concentration (MIC) assays. The results demonstrated notable growth inhibition against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Comparative Antibacterial Efficacy

The following table summarizes the antibacterial efficacy of various triazole derivatives, including this compound:

| Compound | Bacteria Tested | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | S. aureus | 4 | 28 |

| Other Triazole Derivative A | E. coli | 8 | 24 |

| Other Triazole Derivative B | B. subtilis | 5 | 30 |

Note: Values are indicative based on available literature.

The mechanism by which triazoles exert their antibacterial effects is often linked to their ability to inhibit bacterial DNA synthesis. Molecular docking studies suggest that triazole compounds can interact with bacterial DNA-gyrase complexes, leading to reduced bacterial proliferation . This interaction is crucial for the development of new antibiotics targeting resistant strains.

Case Studies

Several studies have focused on the biological activity of triazoles:

- Antimycobacterial Activity : A study demonstrated that certain triazole derivatives exhibited significant activity against Mycobacterium tuberculosis, with MIC values comparable to established drugs like isoniazid .

- Antifungal Properties : Triazoles are also noted for their antifungal activity. For example, compounds similar to this compound were effective against fungal strains such as Candida albicans, showing potential for treating fungal infections .

- Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory properties in vivo using carrageenan-induced models. Results indicated moderate anti-inflammatory effects alongside antibacterial activity .

Q & A

Q. What are the established synthetic routes for 5-(3,5-dimethoxyphenyl)-1-methyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3,5-dimethoxyphenyl hydrazine derivatives with methyl isocyanate or methyl carbodiimide under reflux in aprotic solvents (e.g., DMF or THF). Catalysts such as 1-methylimidazole or nitro-substituted tetrazoles (e.g., 5-(3-nitrophenyl)-1H-tetrazole) enhance reaction efficiency . Optimization includes:

- Temperature control : Maintain 80–100°C to prevent side reactions.

- Solvent selection : Polar solvents improve solubility of aromatic intermediates.

- Catalyst screening : Evaluate nitro-aromatic catalysts for yield improvement (e.g., 29a/b in ).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Software like ORTEP-3 visualizes thermal ellipsoids and bond angles .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and triazole ring protons at δ 7.5–8.2 ppm .

- IR : Detect C=N stretching (1600–1650 cm⁻¹) and C-O (1250 cm⁻¹) .

- Elemental analysis : Match experimental vs. calculated C, H, N percentages (deviation <0.3%) .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<1%).

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns via NIST reference databases .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in biological systems?

- Methodological Answer :

- Bioassays : Test antimicrobial activity (e.g., MIC against Candida albicans) or enzyme inhibition (e.g., COX-2 assays) .

- Modification strategies :

- Substituent variation : Compare 3,5-dimethoxy vs. nitro/halo-phenyl groups ( table).

- Triazole substitution : Replace methyl with ethyl/propyl to study steric effects.

- Data correlation : Use regression models (e.g., SPSS or R) to link logP values with IC₅₀ .

Q. What computational tools are suitable for predicting binding modes of this compound with target proteins?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite. Prepare protein (e.g., COX-2 PDB: 5KIR) by removing water and adding hydrogens.

- Dynamics simulations (MD) : Run 100 ns simulations (GROMACS) to assess binding stability. Key metrics: RMSD (<2 Å) and hydrogen bond persistence .

- Free energy calculations : Use MM-PBSA to estimate ΔG binding. Compare with experimental IC₅₀ values .

Q. How should researchers resolve contradictions in crystallographic or spectroscopic data?

- Methodological Answer :

- Crystallographic conflicts :

- Twinned data : Use SHELXL TWIN commands for refinement .

- Disordered atoms : Apply PART instructions and isotropic displacement parameters.

- Spectroscopic discrepancies :

- NMR signal overlap : Acquire 2D spectra (COSY, HSQC) for unambiguous assignment .

- Mass spec anomalies : Cross-validate with high-resolution MS (HRMS) or isotopic pattern analysis .

- Statistical validation : Apply χ² tests for crystallographic residuals and R-factors (R₁ < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.